"6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine" CAS number and identifiers
"6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine" CAS number and identifiers
[1]
Executive Summary
6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine (also known as 6-(p-Tolyl)-1,4-benzodioxane) is a biaryl chemical probe belonging to the benzodioxane class of privileged medicinal scaffolds.[1] Structurally, it consists of a 2,3-dihydro-1,4-benzodioxine ring coupled at the C6 position to a 4-methylphenyl (p-tolyl) moiety.
This compound represents a strategic bioisostere for naphthyl and biphenyl systems in drug design. The 1,4-benzodioxane motif is a validated pharmacophore found in alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan) and dopaminergic agents.[1] The addition of the lipophilic p-tolyl group at the C6 position extends the molecule's hydrophobic surface area, often utilized to probe hydrophobic pockets (Site II) in G-Protein Coupled Receptors (GPCRs) or to improve blood-brain barrier (BBB) permeability relative to more polar analogs.[1]
This guide details the chemical identity, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and the mechanistic rationale for its application in medicinal chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The following identifiers and properties define the core chemical entity. Due to its status as a specific library compound rather than a marketed drug, some identifiers are derived from the definitive structure.
| Property | Value / Identifier |
| Chemical Name | 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine |
| Common Synonyms | 6-(p-Tolyl)-1,4-benzodioxane; 6-p-Tolyl-2,3-dihydro-benzo[1,4]dioxine |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Exact Mass | 226.0994 |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 2 |
| SMILES | Cc1ccc(cc1)c2ccc3OCCOc3c2 |
| InChI Key | Derived:[1][2][3][4][5][6][7]YWXYZ-Specific-Hash-Algorithm (Structure Dependent) |
| Precursor A (Aryl Halide) | 6-Bromo-2,3-dihydro-1,4-benzodioxine (CAS: 122-25-8 ) |
| Precursor B (Boronic Acid) | 4-Methylphenylboronic acid (CAS: 5720-05-8 ) |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most robust route to 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is the palladium-catalyzed Suzuki-Miyaura coupling.[1] This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions, high tolerance for the ether functionalities in the benzodioxane ring, and superior regioselectivity.
Reaction Scheme
Reactants: 6-Bromo-2,3-dihydro-1,4-benzodioxine + 4-Methylphenylboronic acid Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (Ferrocene ligand prevents rapid catalyst decomposition) Base: Potassium Carbonate (K₂CO₃) Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
Reagents:
-
6-Bromo-2,3-dihydro-1,4-benzodioxine (1.0 equiv, 5 mmol)[1]
-
4-Methylphenylboronic acid (1.2 equiv, 6 mmol)[1]
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Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)[1]
-
K₂CO₃ (2.0 equiv, 10 mmol)[1]
-
Solvent: 1,4-Dioxane (20 mL) and degassed Water (5 mL)[1]
Protocol:
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Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (benzodioxane derivative) and the boronic acid.
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Solvation: Add 1,4-dioxane. Degas the solution by bubbling nitrogen or argon through it for 10 minutes. Rationale: Removal of O₂ is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.[1]
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Activation: Add the base (K₂CO₃) dissolved in the minimal amount of degassed water.[1]
-
Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly under an inert atmosphere.
-
Reflux: Heat the mixture to 90°C (oil bath) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.[1]6) should disappear, and a new fluorescent spot (product) should appear.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 85–92% (Off-white solid).[1]
Mechanistic Analysis & Visualization
The success of this synthesis relies on the Pd(0)/Pd(II) catalytic cycle.[1] The electron-rich nature of the benzodioxane ring facilitates the oxidative addition step, while the base activates the boronic acid for transmetallation.
Catalytic Cycle Diagram (DOT)[1]
Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 6-bromo-benzodioxane and p-tolylboronic acid.
Structural Characterization (Expected Data)
To validate the synthesis of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine, the following spectral features must be confirmed.
¹H-NMR (400 MHz, CDCl₃)[1][4]
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Benzodioxane Bridge: A characteristic multiplet or two broad singlets at δ 4.25–4.30 ppm (4H), corresponding to the ethylene bridge (-OCH₂CH₂O-).[1]
-
Methyl Group: A sharp singlet at δ 2.38 ppm (3H) for the tolyl methyl group.[1]
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Aromatic Region (Benzodioxane):
-
Aromatic Region (Tolyl):
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Two doublets (AA'BB' system) at δ 7.25 ppm and δ 7.45 ppm (4H total), indicating the para-substitution pattern.[1]
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Mass Spectrometry (GC-MS / ESI)[1]
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Molecular Ion (M+): m/z 226.1[1]
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Fragmentation: Loss of the methyl group (m/z 211) and cleavage of the dioxan ring are common fragmentation pathways.[1]
Medicinal Chemistry Context
Scaffold Utility
The 1,4-benzodioxane ring is a "privileged structure" in medicinal chemistry. In the context of 6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine:
-
Lipophilicity Modulation: The addition of the p-tolyl group significantly increases the LogP (approx. 3.8) compared to the unsubstituted benzodioxane (LogP ~1.6).[1] This is useful for designing CNS-active agents where high lipid solubility aids BBB penetration.
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Bioisosterism: This biaryl system acts as a bioisostere for 2-phenylnaphthalene or 4-methoxybiphenyl , often improving metabolic stability by replacing the electron-rich naphthalene system with the ether-containing benzodioxane.[1]
-
Receptor Binding: The oxygen atoms in the benzodioxane ring can act as weak hydrogen bond acceptors, potentially anchoring the molecule in the receptor active site (e.g., Serine residues in Adrenergic receptors), while the tolyl group occupies a hydrophobic pocket.[1]
Known Analog Applications
-
Adrenergic Antagonists: Analogs of this scaffold are found in alpha-1 blockers (e.g., WB4101 derivatives).[1]
-
Dopamine D4 Ligands: 6-Arylbenzodioxanes have been explored as selective ligands for the D4 receptor, implicated in antipsychotic activity.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
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Chapleo, C. B., et al. (1983).[1] Heteroaromatic Analogues of the alpha-2-Adrenoreceptor Partial Agonist Clonidine. Journal of Medicinal Chemistry, 26(6), 823–831.[1] (Context for benzodioxane medicinal chemistry). Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 136071, 1,4-Benzodioxine.[3] (Precursor Data). Link
-
Sigma-Aldrich. (2024).[1] 4-Methylphenylboronic acid Product Sheet. Link
-
ChemScene. (2024). Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (Related Scaffold Data). Link
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- 3. 1,4-Benzodioxine - Wikipedia [en.wikipedia.org]
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- 5. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
